![molecular formula C10H10F2O B12518301 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride CAS No. 658074-23-8](/img/structure/B12518301.png)
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorotricyclo[4210~2,5~]non-7-ene-3-carbonyl fluoride is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride typically involves multiple steps, starting from simpler precursors. One common method involves the fluorination of tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride using a fluorinating agent such as hydrogen fluoride or a fluorine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the reactivity of fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Addition Reactions: The double bond in the tricyclic structure can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for the synthesis of biologically active compounds.
Chemical Biology: It can be used in studies involving fluorinated analogs of natural products to understand their biological functions.
Mecanismo De Acción
The mechanism by which 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the fluorine atom and the strained tricyclic structure, which makes it a versatile intermediate. In biological systems, fluorinated compounds often interact with enzymes and receptors differently than their non-fluorinated counterparts, leading to unique biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl chloride
- Tricyclo[4.2.1.0~2,5~]non-7-ene-3-carboxylic acid
- 3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene
Uniqueness
3-Fluorotricyclo[4.2.1.0~2,5~]non-7-ene-3-carbonyl fluoride is unique due to the presence of both a fluorine atom and a carbonyl fluoride group in its structure. This combination imparts distinct reactivity and properties compared to its non-fluorinated analogs and other similar compounds. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.
Propiedades
Número CAS |
658074-23-8 |
|---|---|
Fórmula molecular |
C10H10F2O |
Peso molecular |
184.18 g/mol |
Nombre IUPAC |
3-fluorotricyclo[4.2.1.02,5]non-7-ene-3-carbonyl fluoride |
InChI |
InChI=1S/C10H10F2O/c11-9(13)10(12)4-7-5-1-2-6(3-5)8(7)10/h1-2,5-8H,3-4H2 |
Clave InChI |
QNYQOPAJCCLISK-UHFFFAOYSA-N |
SMILES canónico |
C1C2C=CC1C3C2CC3(C(=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Hydroxyamino)methyl]cyclohexan-1-ol;hydrochloride](/img/structure/B12518239.png)
![5-{[3-Chloro-4-(2,3-dihydroxypropoxy)phenyl]methylidene}-3-(2-methylphenyl)-2-(propylimino)-1,3-thiazolidin-4-one](/img/structure/B12518248.png)


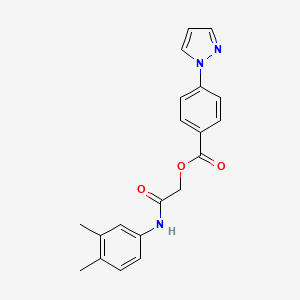

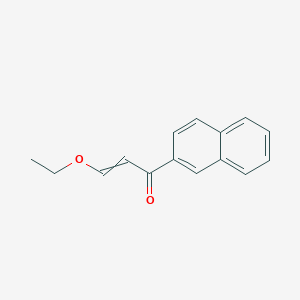
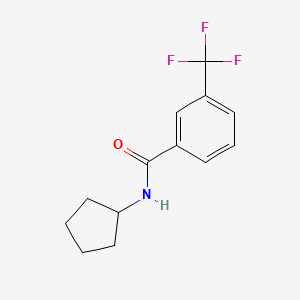
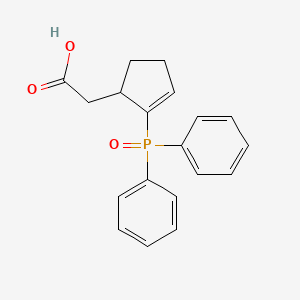
![4-Chloro-6-[5-(2-methoxyphenyl)-6-phenylpyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12518279.png)
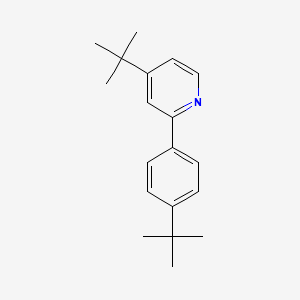
![1-[2-(4-Methoxy-9H-xanthen-9-yl)ethyl]pyrrolidine](/img/structure/B12518305.png)
![2,7-Diethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12518314.png)

